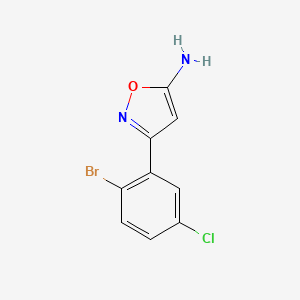

3-(2-Bromo-5-chlorophenyl)isoxazol-5-amine

Description

Properties

Molecular Formula |

C9H6BrClN2O |

|---|---|

Molecular Weight |

273.51 g/mol |

IUPAC Name |

3-(2-bromo-5-chlorophenyl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C9H6BrClN2O/c10-7-2-1-5(11)3-6(7)8-4-9(12)14-13-8/h1-4H,12H2 |

InChI Key |

JJGIWUCUAHFUFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NOC(=C2)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromo-5-chlorophenyl)-1,2-oxazol-5-amine typically involves the formation of the oxazole ring followed by the introduction of the bromo and chloro substituents. One common method involves the cyclization of an appropriate precursor, such as a 2-bromo-5-chlorobenzonitrile, with hydroxylamine under acidic or basic conditions to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes:

Nitration: of a suitable aromatic compound.

Halogenation: to introduce bromine and chlorine atoms.

Cyclization: to form the oxazole ring.

Purification: steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromo-5-chlorophenyl)-1,2-oxazol-5-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substituted Oxazoles: Formed by substitution reactions.

Oxidized or Reduced Derivatives: Formed by oxidation or reduction reactions.

Coupled Products: Formed by coupling reactions.

Scientific Research Applications

3-(2-bromo-5-chlorophenyl)-1,2-oxazol-5-amine has several scientific research applications:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(2-bromo-5-chlorophenyl)-1,2-oxazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to molecular targets.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|

| 3-(2-Bromo-5-chlorophenyl)isoxazol-5-amine | 277.53 | 3.2 | <1 (DMSO) | 2-Br, 5-Cl |

| 3-(4-Methylphenyl)isoxazol-5-amine | 174.20 | 2.1 | 15 (DMSO) | 4-CH₃ |

| BO-264 (3-(4-methoxyphenyl)isoxazol-5-amine) | 245.28 | 2.8 | 5 (DMSO) | 4-OCH₃ |

| 3-(3-Morpholinophenyl)isoxazol-5-amine | 245.28 | 1.5 | 20 (Water) | 3-Morpholine |

Q & A

What are the most effective synthetic routes for preparing 3-(2-Bromo-5-chlorophenyl)isoxazol-5-amine, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves multi-step reactions, including cyclization and coupling. For example, describes a method where 3-(4-chlorophenyl)isoxazol-5-amine is synthesized via a one-pot reaction involving aldehydes and tetronic acid, yielding 85% under optimized conditions. Key factors include:

- Catalyst choice : Chiral phosphoric acids improve enantioselectivity in asymmetric syntheses (e.g., 80–96% ee in ).

- Temperature control : Lower temperatures reduce side reactions in cyclization steps.

- Solvent system : Polar aprotic solvents (e.g., DCM/MeOH) enhance solubility and purity .

How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in halogenated isoxazole derivatives?

Answer:

- X-ray crystallography : SHELX software ( ) is critical for refining crystal structures, especially to confirm halogen positions (Br/Cl) and isoxazole ring conformation. For example, InChIKey data (e.g.,

IWLVIVKGGLGGEH-UHFFFAOYSA-Nin ) can validate structural assignments. - NMR : ¹H/¹³C NMR ( ) identifies substituent effects:

What computational methods are recommended to predict the reactivity and binding affinity of this compound with biological targets?

Answer:

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites on the isoxazole ring.

- Molecular docking : Tools like AutoDock Vina assess interactions with targets (e.g., BRD4 bromodomain in or RORγt in ).

- ADMET prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., topological polar surface area ~61.3 Ų in ) .

How do substituent variations on the phenyl ring affect biological activity?

Answer:

and highlight substituent effects:

Electron-withdrawing groups (Br, Cl) increase electrophilicity, enhancing target binding .

What strategies address contradictions in reported biological data for halogenated isoxazoles?

Answer:

- Assay standardization : Use consistent cell lines (e.g., HEK293 for BRD4 in ) and controls.

- Metabolite profiling : LC-MS/MS identifies degradation products that may skew activity (e.g., oxidation to sulfoxides in ).

- Structural analogs : Compare with 3-(3-ethoxyphenyl)isoxazol-5-amine ( ) to isolate substituent-specific effects .

What advanced purification techniques ensure high purity for in vivo studies?

Answer:

- Preparative HPLC : Resolves isomers (e.g., enantiomers from ).

- Recrystallization : Use solvent systems like EtOAc/hexane ( ) for crystals with ≥98% purity (HPLC).

- Flash chromatography : Silica gel with gradient elution (MeOH/DCM) removes halogenated byproducts .

How can enantioselective synthesis be optimized for chiral isoxazole derivatives?

- Catalyst design : Chiral spirocyclic phosphoric acids achieve 91–93% ee.

- Substrate modification : N-ethylation of the amine group improves enantioselectivity (e.g., 3m–3n in ).

- Reaction monitoring : In situ FT-IR tracks intermediate formation to minimize racemization .

What spectroscopic and chromatographic methods validate compound identity and stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.